molecular formula C10H9BrN2O3S B10869150 1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one

1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B10869150
M. Wt: 317.16 g/mol
InChI Key: ZIIWEONSMMFKSB-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one is an organic compound that features a bromophenyl group attached to a sulfonyl group, which is further connected to a methyl-substituted imidazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

    Cyclization to Form the Imidazolone Ring: The intermediate is then reacted with a suitable amine, such as methylamine, under cyclization conditions to form the imidazolone ring. This step may require heating and the use of a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and imidazolone moieties.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.

    Nucleophilic Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonyl and imidazolone groups.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action.

    Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the bromophenyl group can participate in π-π stacking interactions. The imidazolone ring can also interact with biological molecules through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-bromophenyl)sulfonyl]-4-(2-(4-methylphenoxy)ethyl)piperazine: This compound features a piperazine ring instead of an imidazolone ring.

    1-(4-bromophenylsulfonyl)piperazine: This compound lacks the methyl group and the imidazolone ring.

    N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound includes an L-valine residue and a benzoyl group.

Uniqueness

1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrN2O3S

Molecular Weight

317.16 g/mol

IUPAC Name

3-(4-bromophenyl)sulfonyl-5-methyl-1H-imidazol-2-one

InChI

InChI=1S/C10H9BrN2O3S/c1-7-6-13(10(14)12-7)17(15,16)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14)

InChI Key

ZIIWEONSMMFKSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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